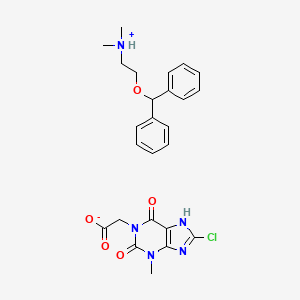

N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate is a complex organic compound that combines two distinct chemical moieties The first part, 2-benzhydryloxyethyl(dimethyl)azanium, is a quaternary ammonium compound, while the second part, 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate, is a derivative of purine, specifically a chlorinated and methylated xanthine derivative

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate involves multiple steps:

-

Synthesis of 2-benzhydryloxyethyl(dimethyl)azanium

Starting Materials: Benzhydrol, dimethylamine, and ethylene oxide.

Reaction Conditions: Benzhydrol is reacted with ethylene oxide in the presence of a base to form 2-benzhydryloxyethanol. This intermediate is then quaternized with dimethylamine to form 2-benzhydryloxyethyl(dimethyl)azanium.

-

Synthesis of 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate

Starting Materials: 8-chloro-3-methylxanthine and chloroacetic acid.

Reaction Conditions: 8-chloro-3-methylxanthine is reacted with chloroacetic acid in the presence of a base to form 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate.

-

Coupling Reaction

- The final step involves coupling the two synthesized parts under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety.

Reduction: Reduction reactions can occur at the quaternary ammonium group.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the purine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of oxidized derivatives of the purine moiety.

Reduction: Formation of reduced derivatives of the quaternary ammonium group.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The purine moiety may mimic natural substrates or inhibitors of enzymes involved in nucleotide metabolism, while the quaternary ammonium group may facilitate binding to negatively charged sites on proteins or cell membranes.

相似化合物的比较

Similar Compounds

8-chloro-3-methylxanthine: A simpler derivative of the purine moiety.

Benzhydryloxyethyl(dimethyl)azanium: The quaternary ammonium part of the compound.

Uniqueness

The uniqueness of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate lies in its combination of two distinct chemical moieties, which may confer unique biological activities and chemical properties not found in the individual components.

生物活性

N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate, commonly known as Dimenhydrinate, is a compound that exhibits significant biological activity primarily as an antihistamine and antiemetic agent. This article explores its mechanisms of action, pharmacokinetics, therapeutic uses, and safety profile based on diverse research findings.

- Chemical Formula : C24H28ClN5O3

- Molecular Weight : 469.97 g/mol

- CAS Number : 523-87-5

- Appearance : Crystalline white powder

- Melting Point : 102–107 °C

Dimenhydrinate functions by antagonizing histamine H1 receptors, which plays a crucial role in mediating allergic reactions and nausea. It also exhibits anticholinergic properties, which help in reducing the activity of the vestibular system in the brain, thereby alleviating motion sickness and vertigo symptoms . The compound's dual action contributes to its effectiveness in treating various conditions related to nausea and vomiting.

Pharmacokinetics

The pharmacokinetic profile of Dimenhydrinate includes:

- Absorption : Rapid and complete after oral administration.

- Onset of Action : Effects typically begin within 15 to 60 minutes.

- Duration : Therapeutic effects can last from 3 to 6 hours.

- Half-life : The elimination half-life ranges from 4 to 6 hours.

- Metabolism : Primarily metabolized in the liver with significant plasma protein binding .

Therapeutic Uses

Dimenhydrinate is widely used for:

- Motion Sickness : Effective in preventing and treating nausea and vomiting associated with motion sickness.

- Postoperative Nausea : Utilized to mitigate nausea following surgical procedures.

- Radiation Therapy : Administered to alleviate nausea induced by radiation treatment.

Study 1: Efficacy in Motion Sickness

A clinical trial involving subjects prone to motion sickness demonstrated that Dimenhydrinate significantly reduced the incidence of nausea compared to a placebo group. Subjects reported a marked improvement in symptoms when administered the drug before travel .

Study 2: Safety Profile

A comprehensive review assessed the safety of Dimenhydrinate in various populations. The study found that while the compound is generally well-tolerated, side effects such as drowsiness, dry mouth, and potential CNS stimulation were noted. Special caution is advised for individuals with liver impairment due to possible accumulation of the drug .

Study 3: Comparison with Other Antihistamines

In a comparative analysis of Dimenhydrinate with other antihistamines like Diphenhydramine, it was observed that while both exhibited antihistaminic effects, Dimenhydrinate had a comparatively lower sedative effect, making it preferable for patients requiring alertness during treatment .

Safety and Toxicology

Dimenhydrinate has been classified under acute toxicity categories due to its potential side effects. Common adverse reactions include:

- Drowsiness and fatigue

- Dry mouth and gastrointestinal disturbances

- Potential for CNS hyperexcitability following initial sedation

Precautions should be taken when prescribing to individuals with pre-existing liver conditions or those on multiple medications due to its metabolic pathways .

属性

IUPAC Name |

2-benzhydryloxyethyl(dimethyl)azanium;2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C8H7ClN4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-12-5-4(10-7(9)11-5)6(16)13(8(12)17)2-3(14)15/h3-12,17H,13-14H2,1-2H3;2H2,1H3,(H,10,11)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAIBEQMGMAUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)[O-])NC(=N2)Cl.C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。